molecular formula C11H12O2S B8450997 2-(Cyclobutylsulfanyl)benzoic Acid

2-(Cyclobutylsulfanyl)benzoic Acid

Cat. No.: B8450997
M. Wt: 208.28 g/mol
InChI Key: QWFZTLYCAWUQKW-UHFFFAOYSA-N
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Description

2-(Cyclobutylsulfanyl)benzoic Acid is a benzoic acid derivative featuring a cyclobutane ring connected to the aromatic core via a sulfanyl (thioether) group at the ortho-position. The molecular formula is C₁₁H₁₂O₂S, with a molecular weight of 208.28 g/mol. Its structure combines the carboxylic acid's hydrogen-bonding capability with the lipophilic and steric properties of the cyclobutylsulfanyl substituent.

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

2-cyclobutylsulfanylbenzoic acid

InChI

InChI=1S/C11H12O2S/c12-11(13)9-6-1-2-7-10(9)14-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13)

InChI Key

QWFZTLYCAWUQKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)SC2=CC=CC=C2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Cycloalkyl Sulfanyl Derivatives
  • 2-Cycloheptylcarbamoylmethylsulfanyl-benzoic Acid (): Molecular Formula: C₁₆H₂₁NO₃S (MW: 307.41 g/mol). Key Differences: The larger cycloheptyl group introduces greater steric bulk compared to cyclobutyl, likely reducing solubility in polar solvents. Implications: The amide functionality may improve binding to biological targets (e.g., enzymes) compared to the simpler thioether in 2-(Cyclobutylsulfanyl)benzoic Acid .
  • 2-(Methylsulfanyl)benzoic Acid :

    • Molecular Formula : C₈H₈O₂S (MW: 168.21 g/mol).
    • Key Differences : Replacement of cyclobutyl with methyl simplifies steric hindrance, increasing solubility in aqueous media. However, reduced lipophilicity may limit membrane permeability in biological systems.
Aromatic and Hydroxylated Derivatives
  • 2-(2,6-Dihydroxybenzoyl)-3-hydroxy-5-(hydroxymethyl)-methyl benzoate ():
    • Key Differences : Multiple hydroxyl and hydroxymethyl groups enhance hydrophilicity and hydrogen-bonding networks, as observed in Antarctic fungal metabolites. This contrasts with the lipophilic cyclobutylsulfanyl group, which prioritizes membrane interaction over water solubility.
    • Biological Activity : Hydroxylated derivatives from Penicillium spp. exhibit antimicrobial properties, suggesting that substituent polarity significantly influences bioactivity .

Structural and Electronic Analysis

Ring Strain and Reactivity

The cyclobutyl group in this compound introduces ring strain due to its four-membered structure, which may enhance reactivity in ring-opening or rearrangement reactions. In contrast, cycloheptyl (7-membered) and phenyl substituents (e.g., in 2-(Phenylsulfanyl)benzoic Acid) lack this strain, favoring stability but reducing chemical versatility .

Hydrogen Bonding and Crystallography

The carboxylic acid group enables robust hydrogen bonding, critical for crystal packing. highlights that hydrogen-bonding patterns, analyzed via graph set theory, dictate macroscopic crystal properties. The thioether group’s weaker hydrogen-bonding capacity compared to hydroxyl or amide groups may result in less predictable crystallization behavior, necessitating advanced software (e.g., SHELXL) for structural resolution .

Bioactivity
  • Antimicrobial Potential: Hydroxylated benzoic acid derivatives () show activity against microbes, whereas lipophilic analogs like this compound may target membrane-associated proteins or exhibit improved blood-brain barrier penetration.
  • Amide vs. Thioether : The cycloheptylcarbamoylmethylsulfanyl analog () could engage in stronger target binding via its amide group, whereas the cyclobutylthioether may prioritize passive diffusion .

Data Table: Comparative Analysis of Benzoic Acid Derivatives

Compound Name Molecular Formula MW (g/mol) Key Substituents Solubility (Polarity) Biological Activity
This compound C₁₁H₁₂O₂S 208.28 Cyclobutyl thioether Moderate (Ethanol) Under investigation
2-Cycloheptylcarbamoylmethylsulfanyl-benzoic Acid C₁₆H₂₁NO₃S 307.41 Cycloheptyl amide-thioether Low (DMSO) Enzyme inhibition potential
2-(2,6-Dihydroxybenzoyl)benzoic Acid derivative C₁₆H₁₄O₇ 318.28 Hydroxyl, hydroxymethyl High (Water) Antimicrobial
2-(Methylsulfanyl)benzoic Acid C₈H₈O₂S 168.21 Methyl thioether High (Water) Limited data

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